N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide
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Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PENTYLOXY)BENZAMIDE is a complex organic compound that features a bromofuran moiety, a thiolane ring, and a pentoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PENTYLOXY)BENZAMIDE typically involves multi-step organic reactions. The process begins with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions including alkylation, amidation, and cyclization to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PENTYLOXY)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The thiolane ring can be reduced to form thiol derivatives.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include furanones, thiol derivatives, and various substituted furan compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PENTYLOXY)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PENTYLOXY)BENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The bromofuran moiety may facilitate binding to active sites, while the thiolane ring and pentoxybenzamide group contribute to the overall stability and specificity of the compound. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
- **N-[(5-BROMOFURAN-2-YL)METHYL]-3,4-DIMETHOXYANILINE
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PENTYLOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26BrNO5S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C21H26BrNO5S/c1-2-3-4-12-27-18-7-5-16(6-8-18)21(24)23(14-19-9-10-20(22)28-19)17-11-13-29(25,26)15-17/h5-10,17H,2-4,11-15H2,1H3 |
InChI Key |
DXJFJJQWOSZIHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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